molecular formula C9H19N3OSi B8763009 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine

Cat. No.: B8763009
M. Wt: 213.35 g/mol
InChI Key: TVLFCYMBZJVHDT-UHFFFAOYSA-N
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Description

1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is a compound known for its applications in organic synthesis. This compound is characterized by its trimethylsilanyl, ethoxymethyl, and imidazole functional groups. It is used in various chemical reactions and serves as a protecting group for sensitive functional groups during synthetic procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the trimethylsilanyl group results in the formation of the corresponding hydroxyl compound .

Mechanism of Action

The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine involves the protection of sensitive functional groups during chemical reactions. The trimethylsilanyl group provides steric hindrance, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions using reagents such as tetrabutylammonium fluoride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is unique due to its ability to protect multiple functional groups simultaneously. This property makes it highly valuable in complex synthetic procedures where selective protection and deprotection are required .

Properties

Molecular Formula

C9H19N3OSi

Molecular Weight

213.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)imidazol-2-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-11-9(12)10/h4-5H,6-8H2,1-3H3,(H2,10,11)

InChI Key

TVLFCYMBZJVHDT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2-nitro-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole (Step 14.3) (1.84 g, 7.57 mmol) and palladium on carbon (200 mg) in MeOH (30 mL) was stirred for 40 min at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 1.55 g of the title compound: ESI-MS: 214.1 [M+H]+; tR=3.26 min (System 1).
Quantity
1.84 g
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reactant
Reaction Step One
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200 mg
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catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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